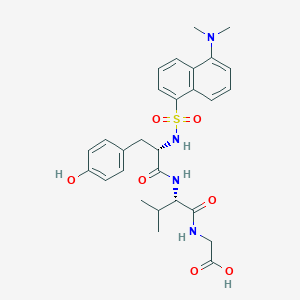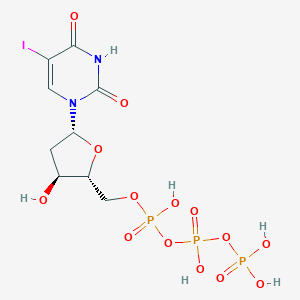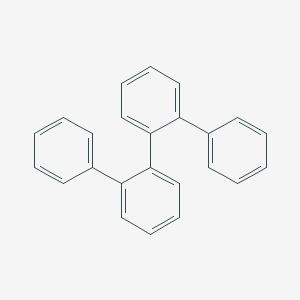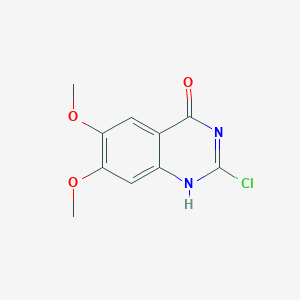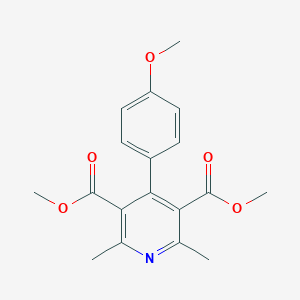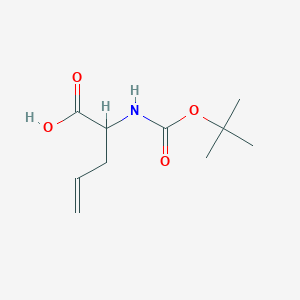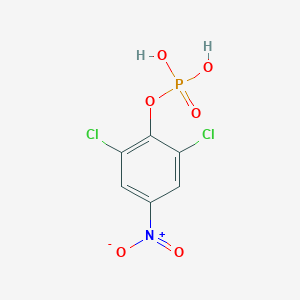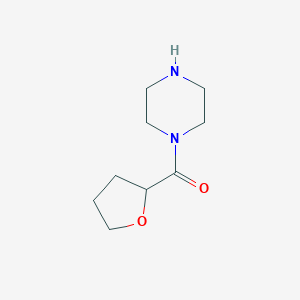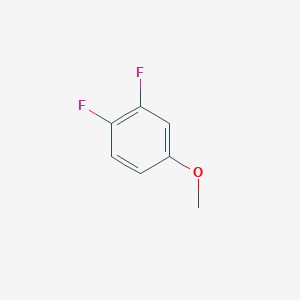![molecular formula C10H12O B048570 Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) CAS No. 116195-05-2](/img/structure/B48570.png)
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as (-)-trans-Carveol and is a stereoisomer of Carveol.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI).
Wirkmechanismus
The mechanism of action of Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins in the body. It has been found to inhibit the growth of bacteria by disrupting the cell membrane and inhibiting protein synthesis. It has also been found to inhibit the production of inflammatory cytokines, which are responsible for inflammation in the body.
Biochemische Und Physiologische Effekte
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) has been found to have various biochemical and physiological effects on the body. It has been found to have antioxidant properties and can scavenge free radicals in the body. It has also been found to have analgesic properties, which can help alleviate pain. It has been found to have anti-inflammatory effects, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) in lab experiments is its low toxicity. It has been found to have low toxicity in various animal studies, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its limited solubility in water. This can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI). One of the future directions is the study of its potential use in the treatment of cancer. More research is needed to determine its efficacy in treating cancer and the mechanism of action behind its cytotoxic effects on cancer cells. Another future direction is the study of its potential use as an antimicrobial agent. More research is needed to determine its effectiveness against various bacteria and fungi. Finally, more research is needed to determine the potential side effects of using this compound in humans and animals.
Conclusion:
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) is a chemical compound that has potential applications in various fields of science. It has been found to have antibacterial, anti-inflammatory, and antifungal properties. It has also been studied for its potential use in the treatment of cancer. More research is needed to fully understand its mechanism of action and potential side effects. However, its low toxicity makes it a safe compound to use in lab experiments.
Synthesemethoden
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) can be synthesized by the reduction of Carvone using Sodium borohydride. Carvone is a natural compound found in many essential oils, including spearmint, caraway, and dill. The reduction of Carvone results in the formation of (-)-trans-Carveol, which is Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI).
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) has been extensively studied for its potential applications in various fields of science. It has been found to have antibacterial, anti-inflammatory, and antifungal properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
Eigenschaften
CAS-Nummer |
116195-05-2 |
|---|---|
Produktname |
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) |
Molekularformel |
C10H12O |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
1-(1-tricyclo[3.2.1.02,7]oct-3-enyl)ethanone |
InChI |
InChI=1S/C10H12O/c1-6(11)10-5-7-2-3-8(10)9(10)4-7/h2-3,7-9H,4-5H2,1H3 |
InChI-Schlüssel |
FOWUMYNNQUIXDN-UHFFFAOYSA-N |
SMILES |
CC(=O)C12CC3CC1C2C=C3 |
Kanonische SMILES |
CC(=O)C12CC3CC1C2C=C3 |
Synonyme |
Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



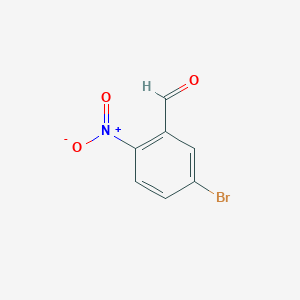
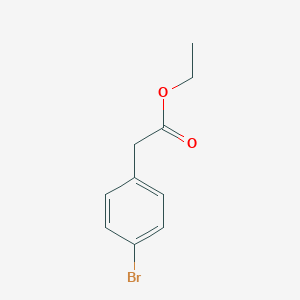
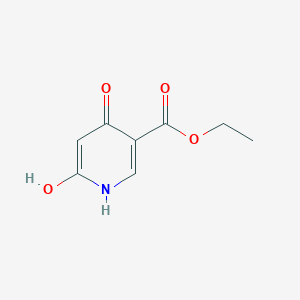
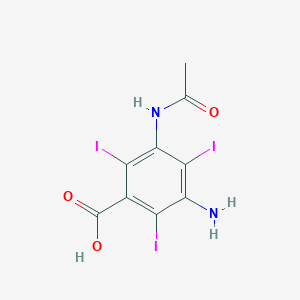
![Dibenzo[e,l]pyrene](/img/structure/B48497.png)
